4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid
Description
"4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid" is a synthetic organic compound featuring a pyrrolidinedione (2,5-diketopyrrolidine) core substituted with a piperazine moiety bearing a 2-fluorophenyl group and a benzoic acid substituent. Piperazine derivatives are well-documented in medicinal chemistry for their interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors . The 2-fluorophenyl substituent could modulate steric and electronic interactions at receptor binding sites compared to other fluorophenyl isomers (e.g., para- or meta-substituted fluorophenyl groups).
Properties
IUPAC Name |
4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c22-16-3-1-2-4-17(16)23-9-11-24(12-10-23)18-13-19(26)25(20(18)27)15-7-5-14(6-8-15)21(28)29/h1-8,18H,9-13H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKBXUBXPCPNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 2-fluorophenylamine with piperazine under controlled conditions.
Formation of the Pyrrolidinone Ring: The next step involves the cyclization of the intermediate to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions.
Coupling with Benzoic Acid: The final step involves coupling the pyrrolidinone-piperazine intermediate with benzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Benzoic Acid Reactions
The carboxylic acid group undergoes typical acid-derived reactions:
Example : Reaction with carbonyldiimidazole (CDI) and 4-arylpiperazines yields amide-linked analogs, as demonstrated in structurally related compounds .
Pyrrolidine-2,5-Dione Reactivity
The succinimide ring participates in nucleophilic attacks and ring-opening:
Structural Insight : The electron-withdrawing nature of the dione carbonyls activates the α-carbon for nucleophilic substitution, as seen in analogs like 3-(2-chlorophenyl)pyrrolidine-2,5-dione .
Piperazine and 2-Fluorophenyl Reactivity
The 4-(2-fluorophenyl)piperazine moiety enables:
Key Finding : The ortho-fluorine substituent on the phenyl ring enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr), as observed in equilibrative nucleoside transporter inhibitors .
Cross-Coupling Reactions
The aromatic rings enable transition-metal-catalyzed couplings:
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, forming CO₂ and fluorinated byproducts .
-
Photodegradation : UV exposure induces radical formation at the dione ring, leading to dimerization .
-
Hydrolytic Sensitivity : Susceptible to esterase-mediated hydrolysis in physiological conditions .
Comparative Reactivity with Analogs
Data from structural analogs highlight reactivity trends:
| Compound | Key Reaction | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Methyl ester analog | Ester hydrolysis | 85 | 1M NaOH, 60°C | |
| Ethyl benzoate analog | SNAr with NH₃ | 72 | DMF, 100°C | |
| 3-(2-Chlorophenyl) analog | Amidation | 45 | CDI, room temp |
Mechanistic Insights
Scientific Research Applications
Research indicates that this compound exhibits significant activity against various biological targets, primarily in the central nervous system (CNS). Its structural similarity to known psychoactive substances suggests potential applications in treating psychiatric disorders.
Antidepressant Effects
Studies have demonstrated that derivatives of piperazine compounds can exhibit antidepressant-like effects. For instance, the incorporation of the 2-fluorophenyl group may enhance the binding affinity to serotonin receptors, which are critical in mood regulation.
Antipsychotic Properties
The compound may also possess antipsychotic properties due to its ability to modulate dopamine receptor activity. This effect is particularly relevant for conditions such as schizophrenia and bipolar disorder.
Therapeutic Applications
The diverse pharmacological profile of 4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid suggests several therapeutic applications:
- Anxiolytic Treatments : The modulation of neurotransmitter systems could lead to effective treatments for anxiety disorders.
- Neuroprotective Agents : There is potential for use in neurodegenerative diseases, given its ability to interact with neurotrophic factors.
- Pain Management : Preliminary studies suggest analgesic properties, indicating possible applications in chronic pain management.
Case Studies
Several research studies have investigated the efficacy of related compounds:
Mechanism of Action
The mechanism of action of 4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the piperazine and pyrrolidinone rings contribute to its overall stability and activity. The compound may act as an inhibitor by binding to the active site of the target enzyme or receptor, thereby blocking its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include compounds with modifications to the pyrrolidinedione substituents or piperazine-linked aryl groups.
2.1.1 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione
- Structural Differences :
- Piperazine substituent: 4-Fluorophenyl (vs. 2-Fluorophenyl in the target compound).
- Pyrrolidinedione substituent: 3-Methoxyphenyl (vs. 4-Benzoic acid in the target).
- Pharmacological Implications: The 4-fluorophenyl group (para-fluorine) on piperazine may enhance π-π stacking interactions with aromatic residues in receptor binding pockets compared to the ortho-fluorine in the target compound, which could introduce steric hindrance .
2.1.2 L-750,667 ([125I]L-750,667)
- Structural Differences : Azaindole core (vs. pyrrolidinedione in the target compound) with a piperazine-linked substituent.
- Pharmacological Data :
- Relevance : While structurally distinct, L-750,667 highlights the role of piperazine moieties in achieving receptor selectivity. The target compound’s benzoic acid group may reduce CNS penetration compared to L-750,667, which lacks polar substituents.
Functional Group Analysis
- Fluorophenyl Position : Ortho-fluorine (target) vs. para-fluorine ( compound) may alter receptor interaction profiles. Para-substituted fluorophenyl groups are common in dopaminergic ligands (e.g., haloperidol derivatives) .
- Benzoic Acid vs. Methoxy : The benzoic acid group’s carboxylate could engage in hydrogen bonding with receptor residues, while methoxy groups favor hydrophobic interactions.
Hypothesized Pharmacokinetic Differences
- Solubility : The target compound’s benzoic acid group likely enhances water solubility compared to the 3-methoxyphenyl analogue .
- Metabolic Stability : Fluorine substitution typically reduces metabolic degradation, but the ortho-position in the target compound may increase susceptibility to steric effects in cytochrome P450 interactions.
Methodological Considerations
Dose-effect analysis methods, such as those described by Litchfield and Wilcoxon (1948), could be applied to determine the target compound’s median effective dose (ED50) and slope parameters, enabling direct comparison with analogues like L-750,667 .
Biological Activity
The compound 4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid is a novel molecule that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a benzoic acid moiety linked to a pyrrolidine derivative with a piperazine substituent. The fluorophenyl group enhances its lipophilicity and may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22F N3O3 |
| Molecular Weight | 373.40 g/mol |
| LogP | 3.25 |
| Polar Surface Area | 54.43 Ų |
| Hydrogen Bond Acceptors | 6 |
Antitumor Activity
Recent studies indicate that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing the piperazine moiety have been linked to inhibition of cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies on a series of piperazine derivatives demonstrated that they could inhibit the growth of several cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the modulation of apoptotic pathways and inhibition of specific kinases involved in cell cycle regulation .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential use in treating neurological disorders. Piperazine derivatives are often explored for their effects on serotonin receptors, which play a crucial role in mood regulation.
Research Findings:
A study evaluating the effects of piperazine derivatives on serotonin receptor activity found that certain compounds could act as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits for depression and anxiety disorders .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis.
Experimental Results:
Inhibitory assays revealed that the compound exhibited competitive inhibition against tyrosinase with an IC50 value indicating effective enzyme blockade without cytotoxic effects on normal cells . This property could be leveraged for cosmetic applications targeting hyperpigmentation.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of the compound. Modifications to the piperazine ring or variations in substituents on the pyrrolidine core can significantly affect potency and selectivity.
| Modification | Effect |
|---|---|
| Fluorine Substitution | Increased lipophilicity |
| Piperazine Ring Alteration | Enhanced receptor affinity |
| Benzoic Acid Moiety | Improved solubility |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid, and how can intermediates be characterized?
- The compound can be synthesized via multi-step reactions involving piperazine ring functionalization and benzoic acid coupling. Key intermediates (e.g., piperazine derivatives) should be characterized using NMR (¹H/¹³C) and LC–MS to verify purity and structural integrity. For example, analogous piperazine intermediates in were validated using these techniques .
Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?
- Single-crystal X-ray diffraction using programs like SHELXL ( ) is critical for resolving bond angles, torsion angles, and supramolecular packing. Crystallization conditions (e.g., solvent polarity, temperature) must be optimized to obtain high-quality crystals. SHELX programs are widely used for small-molecule refinement and can handle twinned or high-resolution data .
Q. What physicochemical properties (e.g., solubility, stability) are relevant for in vitro assays?
- Solubility in DMSO or aqueous buffers (pH-dependent) should be tested via UV-Vis spectroscopy. Stability under varying temperatures and light exposure can be assessed using HPLC. highlights similar piperazine derivatives with melting points (187–190°C) and stability profiles, suggesting thermal stability for this class of compounds .
Advanced Research Questions
Q. How does the 2-fluorophenyl-piperazine moiety influence receptor binding selectivity (e.g., 5-HT2A vs. H1 receptors)?
- Fluorine substitution on the phenyl ring enhances lipophilicity and modulates π-π stacking with receptor aromatic residues. Computational docking (e.g., AutoDock Vina) combined with in vitro radioligand assays can quantify affinity. notes that structurally related piperazine derivatives act as dual H1/5-HT2A modulators, suggesting potential polypharmacology .
Q. What experimental strategies resolve contradictions in pharmacological data across different assay systems?
- Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell membrane composition, agonist/antagonist pre-treatment). Cross-validate using orthogonal methods:
- Functional assays (e.g., calcium flux for GPCR activity).
- Binding assays with purified receptors (to exclude off-target effects).
- Compare results against reference compounds in , which details receptor-specific activity for structurally related agents .
Q. How can metabolic stability and CYP450 interactions be evaluated during early-stage development?
- Use human liver microsomes (HLM) or hepatocyte assays to measure intrinsic clearance. LC–MS/MS quantifies parent compound depletion. CYP inhibition can be screened via fluorogenic substrates (e.g., CYP3A4, CYP2D6). ’s methodology for sulfonyl-based derivatives provides a template for metabolic profiling .
Q. What analytical methods validate batch-to-batch consistency in synthesized compounds?
- HPLC-PDA (>95% purity threshold), HRMS (mass accuracy <5 ppm), and ¹H NMR (integration ratios for protons) are essential. For polymorph screening, PXRD or DSC (Differential Scanning Calorimetry) identifies crystalline forms. ’s quality control protocols for dioxopyrrolidinyl esters are applicable .
Methodological Challenges
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Optimize reaction parameters:
- Catalyst screening (e.g., Pd-based catalysts for cross-coupling).
- Solvent effects (polar aprotic solvents like DMF may improve solubility).
- Temperature gradients (e.g., microwave-assisted synthesis for faster kinetics).
- Intermediate purification via column chromatography (silica gel, gradient elution) is critical, as in ’s synthesis of fluorosulfonyl benzoic acids .
Q. What strategies improve signal-to-noise ratios in low-abundance metabolite detection?
- Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) or ion mobility separation. Use isotopic labeling (e.g., ¹³C) to track metabolic pathways. ’s impurity profiling methods for triazolopyridinone derivatives demonstrate rigorous detection limits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
